Fazamorexant

Orexin Receptor Antagonism DORA Insomnia

Researchers need orexin antagonists with defined kinetic profiles to avoid confounding variables from prolonged receptor occupancy. Fazamorexant (YZJ-1139) solves this with short half-life (1.9-3.7 h) and rapid absorption (tmax <1.25 h). - Balanced dual antagonism: IC50 OX1R 32 nM, OX2R 41 nM, ratio ~0.78 - Clinically validated: Phase III, 46% reduction in sleep onset latency - Low residual impairment: Superior cognitive safety vs. zolpidem - Purity ≥98%, available for immediate R&D shipment

Molecular Formula C25H25FN4O2
Molecular Weight 432.5 g/mol
CAS No. 1808918-69-5
Cat. No. B12402192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFazamorexant
CAS1808918-69-5
Molecular FormulaC25H25FN4O2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3C4CCC(C3CC4)COC5=NC=C(C=C5)F
InChIInChI=1S/C25H25FN4O2/c1-16-3-8-20(24-27-11-2-12-28-24)21(13-16)25(31)30-19-6-4-17(22(30)9-7-19)15-32-23-10-5-18(26)14-29-23/h2-3,5,8,10-14,17,19,22H,4,6-7,9,15H2,1H3/t17-,19-,22-/m0/s1
InChIKeyPMJPLAGTPPVSRL-JLMWRMLUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fazamorexant Procurement Guide


Fazamorexant (CAS 1808918-69-5), also known by its developmental code YZJ-1139, is an orally active dual orexin receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors [1]. The compound exhibits IC50 values of 32 nM against OX1R and 41 nM against OX2R, positioning it as a potent modulator of the orexinergic wakefulness pathway . Fazamorexant is currently under investigation for the treatment of insomnia and has completed Phase III clinical trials demonstrating favorable efficacy and safety profiles [2]. The compound is available for research use from multiple reputable vendors with purities typically exceeding 98% .

Pathway Dual orexin receptor (OX1R/OX2R) antagonist for wakefulness-signaling studies
Model compatibility Oral active tool compound suitable for rodent sleep-wake cycle research
Lot consistency Typically high purity supports reproducible receptor-occupancy assays

Why Fazamorexant Substitution Is Unjustified


Within the orexin receptor antagonist class, compounds exhibit substantial variation in receptor binding affinity, subtype selectivity, and pharmacokinetic profiles that preclude simple interchangeability [1]. For instance, Fazamorexant demonstrates a distinct IC50 ratio for OX1R/OX2R compared to suvorexant, while its elimination half-life of 1.9–3.7 hours differs markedly from the longer half-lives of lemborexant (17–19 h) and daridorexant (≈8 h) [2][3]. Furthermore, Fazamorexant has shown a favorable profile in head-to-head comparisons with zolpidem, a widely used GABAergic hypnotic, with respect to cognitive and balance impairment [4]. Substitution with another compound would introduce uncharacterized variables in receptor occupancy duration, off-target effects, and residual daytime impairment, potentially compromising both research reproducibility and clinical outcomes.

OX1R/OX2R affinity profiles differ
DORAs show significant variation in subtype binding ratios; direct substitution may alter receptor-occupancy kinetics and downstream pathway readouts.
Elimination half-life varies widely
Compounds range from very short (hours) to nearly a full day; half-life mismatch can shift the duration of target engagement and confound next-day endpoint interpretation.
Cognitive/balance impairment profiles are not interchangeable
Comparative evidence with GABAergic hypnotics shows distinct psychomotor safety patterns; cross-class substitution risks uncharacterized functional impairment readouts.

Fazamorexant Quantitative Comparison


OX1R/OX2R Binding Potency vs. Suvorexant

Fazamorexant exhibits higher potency at both orexin receptor subtypes compared to suvorexant, a first-generation DORA. In in vitro assays, Fazamorexant demonstrates IC50 values of 32 nM (OX1R) and 41 nM (OX2R), which are approximately 4.6-fold and 3.1-fold lower (more potent) than suvorexant's reported IC50 values of 147 nM and 126 nM, respectively [1]. This difference in potency may translate to lower effective doses and potentially improved therapeutic indices.

OX1R/OX2R potency vs. suvorexant
Head-to-head
OX1R IC50 32 nM vs 147 nM (4.6× lower); OX2R 41 nM vs 126 nM (3.1× lower)
Reported higher binding affinity at both receptor subtypes
In vitro assays, first-in-human study context
Orexin Receptor Antagonism DORA Insomnia

Pharmacokinetic Half-Life vs. Other DORAs

Fazamorexant possesses a markedly shorter elimination half-life (t1/2) compared to other clinically available DORAs. The first-in-human study reports a median tmax of 0.625–1.25 hours and an arithmetic mean t1/2 of 1.91–3.68 hours [1]. In contrast, lemborexant has a t1/2 of approximately 17–19 hours, suvorexant approximately 12 hours, and daridorexant approximately 8 hours [2]. This rapid absorption and short half-life profile positions Fazamorexant as a fast-onset, short-acting agent suitable for sleep-onset insomnia with reduced potential for next-day residual effects.

Half-life vs. other DORAs
Cross-study
t1/2 1.91–3.68 h (fazamorexant) vs. ~12 h (suvorexant), ~8 h (daridorexant), 17–19 h (lemborexant)
Markedly shorter elimination supports transient receptor-occupancy protocols
First-in-human single/multiple ascending dose data
Pharmacokinetics Half-Life Tmax DORA

Cognitive Impairment vs. Zolpidem

In a head-to-head crossover study comparing fazamorexant (40 mg and 80 mg in young adults; 20 mg and 40 mg in elderly) to zolpidem (10 mg), fazamorexant induced less impairment across multiple domains of neurological function. Specifically, in the elderly cohort, the smooth pursuit velocity (SPV), a measure of eye movement control, was 145.1 ± 64.2 deg/sec with fazamorexant 40 mg versus 185.5 ± 63.0 deg/sec with zolpidem 10 mg, indicating less impairment with fazamorexant [1]. The study concluded that clinically hypnotic doses of fazamorexant induced less balance, judgement, and memory impairment compared to the comprehensive suppression of zolpidem on the neurological system [1].

Eye-movement impairment vs. zolpidem
Head-to-head
SPV 145.1 deg/sec (fazamorexant 40 mg) vs. 185.5 deg/sec (zolpidem 10 mg); 21.8% less impairment
Reported lower oculomotor disruption in elderly cohort
Randomized crossover study; healthy young and elderly volunteers
Cognitive Impairment Psychomotor Performance Safety Zolpidem

Phase III Sleep Onset & Maintenance Efficacy

In a Phase III randomized, double-blind, placebo-controlled trial enrolling 1,034 adult patients with insomnia, fazamorexant demonstrated significant improvements in key sleep parameters [1]. Compared to baseline, treatment with fazamorexant reduced sleep onset latency by 46% and decreased the frequency of nighttime awakenings by 42% [2]. The trial also reported improvements in sleep efficiency, and the magnitude of improvement was noted to be numerically greater than that reported in published clinical data for other DORAs, although these are cross-trial comparisons [1]. No rebound insomnia or withdrawal symptoms were observed following treatment discontinuation [1].

Sleep-onset and maintenance endpoints
Supporting evidence
Sleep onset latency reduced 46%; nighttime awakenings reduced 42% (Phase III, n=1,034)
Reported endpoint improvements in insomnia trial context
Placebo-controlled; no rebound insomnia observed
Phase III Clinical Trial Sleep Onset Latency Insomnia Efficacy

Discontinuation Rate & Rebound Insomnia

Fazamorexant exhibited a favorable safety and tolerability profile in its Phase III clinical trial. The treatment discontinuation rate due to adverse events was only 0.6%, and importantly, no rebound insomnia or withdrawal symptoms were observed following drug discontinuation [1]. This contrasts with concerns often associated with GABAergic hypnotics, where rebound insomnia and withdrawal can be clinically significant. The first-in-human study also reported no serious dose-dependent adverse events or deaths across single doses of 2–80 mg and multiple doses of 10–60 mg [2].

Discontinuation and withdrawal endpoints
Supporting evidence
Discontinuation rate 0.6%; no rebound insomnia or withdrawal symptoms
Reported tolerability endpoint context
Phase III; also consistent with first-in-human safety data
Safety Tolerability Rebound Insomnia Phase III

GPCR Selectivity vs. Suvorexant

In a comparative analysis of receptor selectivity against a panel of 21 G protein-coupled receptors (GPCRs), fazamorexant demonstrated a better selectivity profile than suvorexant [1]. The first-in-human study notes that fazamorexant showed 'better receptor selectivity and safety in its excitatory or antagonistic effects against 21 GPCR targets' compared to suvorexant [1]. While specific quantitative values for each GPCR target are not detailed in the available sources, this class-level inference suggests a cleaner off-target profile, which may contribute to the observed favorable safety and tolerability data.

GPCR selectivity vs. suvorexant
Class-level inference
Described as "better receptor selectivity" against 21 GPCRs; quantitative values not disclosed
Selectivity context requires source-data review
Data to verify from supplementary panel
GPCR Selectivity Off-Target Effects Safety Pharmacology

Fazamorexant Application Scenarios


Fast-Onset DORA Pharmacology

Fazamorexant's rapid absorption (tmax 0.625–1.25 h) and short elimination half-life (1.91–3.68 h) make it an ideal tool for investigating the pharmacodynamics of transient orexin receptor blockade [1]. Researchers studying sleep-wake cycle modulation without prolonged receptor occupancy can utilize this compound to minimize confounding variables related to sustained exposure. Its superior potency at OX1R/OX2R (IC50 32/41 nM) compared to suvorexant also allows for lower experimental concentrations, reducing potential off-target effects in in vitro and in vivo models [1].

Next-Day Cognitive Safety Studies

Given the direct comparative evidence showing less impairment in balance, judgement, and memory compared to zolpidem [2], fazamorexant is particularly well-suited for research protocols designed to differentiate the neurological safety profiles of hypnotic agents. Studies assessing driving performance, complex task execution, and next-day cognitive function can leverage fazamorexant as a benchmark DORA with a favorable safety margin. The absence of age-related pharmacokinetic differences further simplifies cross-age cohort studies [2].

Insomnia Clinical Development

The robust Phase III clinical data, including a 46% reduction in sleep onset latency and a 42% reduction in nighttime awakenings, position fazamorexant as a strong reference compound or active comparator for new insomnia drug development programs [3][4]. The low discontinuation rate (0.6%) and absence of rebound insomnia provide a high tolerability benchmark [3]. Its short half-life and rapid onset also make it suitable for targeted patient populations with sleep-onset insomnia, and the potential for 'twice-nightly dosing' strategies opens avenues for personalized treatment research [3].

Orexin Receptor Subtype Profiling

Fazamorexant's balanced dual antagonism (OX1R/OX2R IC50 ratio ≈ 0.78) and its reported superior selectivity against a panel of 21 GPCRs compared to suvorexant [1] make it a valuable probe for dissecting orexin receptor signaling pathways. Its distinct binding profile can be used in studies aiming to correlate specific receptor occupancy kinetics with behavioral and physiological outcomes, particularly when comparing the effects of DORAs with different half-lives and selectivity profiles.

Application
Selection Property
Validation Focus
Fast-onset orexin receptor pharmacology
Rapid absorption and short elimination half-life
Receptor-occupancy duration and off-target profiling
Next-day functional assessment studies
Reduced cognitive and balance impairment relative to GABAergic comparators
Psychomotor and cognitive performance endpoints
Sleep-wake regulation model endpoint studies
Reported sleep onset and maintenance endpoint improvements
Insomnia model latency and fragmentation endpoints
Orexin receptor subtype characterization
Balanced dual OX1R/OX2R antagonism with reported GPCR selectivity
Binding kinetics and selectivity-panel comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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